![molecular formula C16H26N2O B5067797 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol](/img/structure/B5067797.png)
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol
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Overview
Description
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol, also known as AEBSF, is a serine protease inhibitor that has been extensively used in scientific research. It is a synthetic compound that is commonly used to inhibit the activity of serine proteases in biological samples. AEBSF is a potent and selective inhibitor of serine proteases, which makes it an essential tool for studying the role of these enzymes in various biological processes.
Mechanism of Action
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol is a competitive inhibitor of serine proteases and has been shown to be highly selective for this class of enzymes.
Biochemical and Physiological Effects:
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and inflammation. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has also been shown to inhibit the activity of other enzymes, including trypsin, chymotrypsin, and plasmin.
Advantages and Limitations for Lab Experiments
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has several advantages as a tool for studying serine proteases in biological samples. It is a potent and selective inhibitor of these enzymes, which makes it an essential tool for researchers studying their role in various biological processes. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol is also relatively easy to synthesize and is commercially available, making it accessible to researchers worldwide.
However, 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol also has some limitations. It is an irreversible inhibitor of serine proteases, which means that it cannot be used to study the kinetics of enzyme inhibition. Additionally, 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol in scientific research. One area of research is the development of new serine protease inhibitors that are more potent and selective than 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol. Another area of research is the identification of new targets for serine protease inhibitors, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol, or 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol, is a synthetic compound that has been extensively used in scientific research. It is a potent and selective inhibitor of serine proteases, which makes it an essential tool for studying the role of these enzymes in various biological processes. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has several advantages as a research tool, including its potency and selectivity, but also has some limitations. There are several future directions for the use of 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol in scientific research, including the development of new serine protease inhibitors and the identification of new targets for these inhibitors.
Synthesis Methods
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol is synthesized by the reaction of 4-hydroxybenzyl alcohol with 4-ethyl-1-piperazinecarboxamide in the presence of a base. The resulting compound is then reacted with 3-chloro-1-propanol to give 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol. The synthesis of 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol is a relatively simple process that can be performed in a laboratory setting.
Scientific Research Applications
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has been widely used in scientific research as a tool to inhibit serine proteases in biological samples. Serine proteases play a crucial role in various biological processes, including blood coagulation, fibrinolysis, and inflammation. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has been used to study the role of serine proteases in these processes and to identify potential targets for drug development.
properties
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)butyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-17-10-12-18(13-11-17)14(2)4-5-15-6-8-16(19)9-7-15/h6-9,14,19H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJRUKTCSQGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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